molecular formula C18H25N3O3 B6103930 N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methoxynicotinamide

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methoxynicotinamide

Cat. No. B6103930
M. Wt: 331.4 g/mol
InChI Key: OXXKGKKAUDUOOL-UHFFFAOYSA-N
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Description

N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methoxynicotinamide, commonly known as CYM-5442, is a small molecule compound that has shown potential in various scientific research applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been found to have a significant impact on cellular metabolism.

Mechanism of Action

The mechanism of action of CYM-5442 is not fully understood; however, it is believed to work by increasing the levels of NAD+ in cells. NAD+ is a critical coenzyme that plays a vital role in cellular metabolism. CYM-5442 has been found to activate the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is responsible for the synthesis of NAD+. By increasing the levels of NAD+, CYM-5442 can enhance cellular metabolism and promote cellular health.
Biochemical and Physiological Effects
CYM-5442 has been found to have several biochemical and physiological effects. Studies have shown that CYM-5442 can increase the levels of NAD+ in cells, which can enhance cellular metabolism and promote cellular health. CYM-5442 has also been found to reduce inflammation and oxidative stress, which are both associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CYM-5442 in lab experiments is its ability to enhance cellular metabolism and promote cellular health. CYM-5442 has also been found to reduce inflammation and oxidative stress, which can be beneficial in various disease models. However, one of the limitations of using CYM-5442 in lab experiments is its limited solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for CYM-5442 research. One potential direction is to explore the use of CYM-5442 in combination therapy with chemotherapy drugs. Another potential direction is to investigate the potential of CYM-5442 in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CYM-5442 and its potential impact on cellular metabolism and health.
Conclusion
In conclusion, CYM-5442 is a small molecule compound that has shown potential in various scientific research applications. Its ability to enhance cellular metabolism and promote cellular health makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of CYM-5442 and its potential impact on cellular metabolism and health.

Synthesis Methods

The synthesis of CYM-5442 involves a multi-step process that includes the reaction of 2-methoxynicotinic acid with thionyl chloride to form 2-methoxy-4-chloropyridine. The resulting compound is then reacted with 1-cycloheptyl-3-pyrrolidinone in the presence of a base to form the desired product, CYM-5442.

Scientific Research Applications

CYM-5442 has been extensively studied in various scientific research applications. One of the most significant applications of CYM-5442 is in the field of cancer research. Studies have shown that CYM-5442 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CYM-5442 has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-24-18-15(9-6-10-19-18)17(23)20-13-11-16(22)21(12-13)14-7-4-2-3-5-8-14/h6,9-10,13-14H,2-5,7-8,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXKGKKAUDUOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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